3,4-dimethoxy-N-[3-(1H-tetrazol-1-yl)phenyl]benzamide
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Overview
Description
3,4-DIMETHOXY-N-[3-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL]BENZAMIDE is a complex organic compound that features a benzamide core substituted with methoxy groups and a tetrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-DIMETHOXY-N-[3-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL]BENZAMIDE typically involves multiple steps. One common route starts with the preparation of 3,4-dimethoxybenzaldehyde, which is then converted to the corresponding benzamide through a series of reactions involving nitration, reduction, and acylation .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
3,4-DIMETHOXY-N-[3-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL]BENZAMIDE undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The nitro groups can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorinating agents.
Major Products
The major products formed from these reactions include various substituted benzamides and tetrazole derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
3,4-DIMETHOXY-N-[3-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL]BENZAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as an inhibitor of specific enzymes.
Industry: Utilized in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 3,4-DIMETHOXY-N-[3-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL]BENZAMIDE involves its interaction with specific molecular targets. It can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. The tetrazole ring is known to mimic carboxylate groups, which allows it to interact with proteins and enzymes in a manner similar to natural substrates .
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyphenethylamine: An analogue with similar methoxy substitutions but different core structure.
3,4-Dimethoxybenzaldehyde: A precursor in the synthesis of the target compound.
Tetrazole derivatives: Compounds with similar tetrazole rings but different substituents.
Uniqueness
3,4-DIMETHOXY-N-[3-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL]BENZAMIDE is unique due to its combination of methoxy and tetrazole functionalities, which confer distinct chemical and biological properties. This makes it a versatile compound for various applications in research and industry[10][10].
Properties
Molecular Formula |
C16H15N5O3 |
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Molecular Weight |
325.32 g/mol |
IUPAC Name |
3,4-dimethoxy-N-[3-(tetrazol-1-yl)phenyl]benzamide |
InChI |
InChI=1S/C16H15N5O3/c1-23-14-7-6-11(8-15(14)24-2)16(22)18-12-4-3-5-13(9-12)21-10-17-19-20-21/h3-10H,1-2H3,(H,18,22) |
InChI Key |
MGNUUTNLCDJSQI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=CC(=CC=C2)N3C=NN=N3)OC |
Origin of Product |
United States |
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